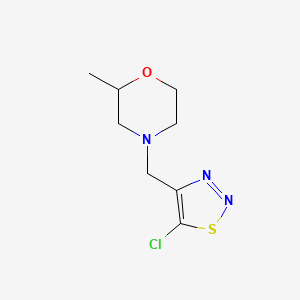
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a chemical compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .
化学反応の分析
Types of Reactions
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino, thio derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.
作用機序
The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme activity and cell membrane integrity. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .
類似化合物との比較
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine can be compared with other thiadiazole derivatives, such as:
- 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)benzaldehyde
- N-{1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-piperidinyl}-5-fluoronicotinamide
- O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiadiazole ring with the morpholine moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H12ClN3OS |
|---|---|
分子量 |
233.72 g/mol |
IUPAC名 |
4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine |
InChI |
InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3 |
InChIキー |
YKSHUHDYMHCFKU-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCO1)CC2=C(SN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


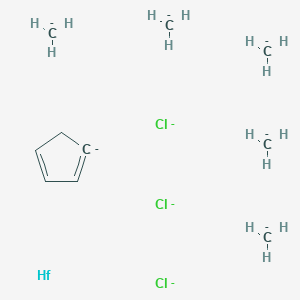
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
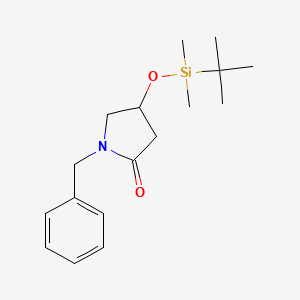
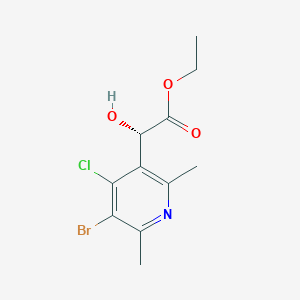
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
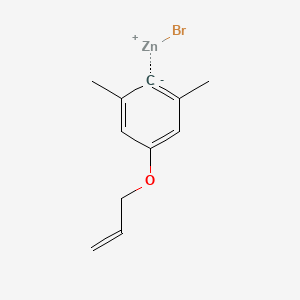
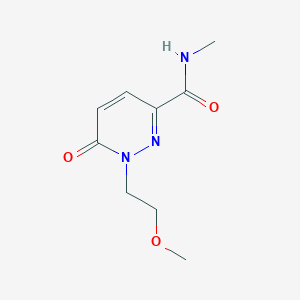
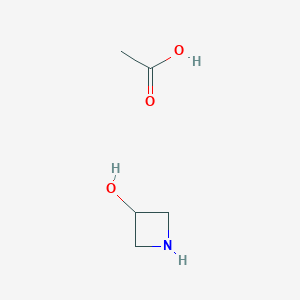
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
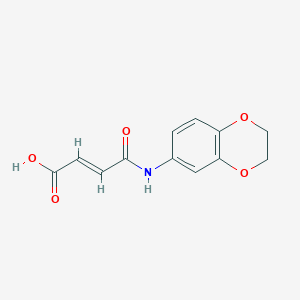
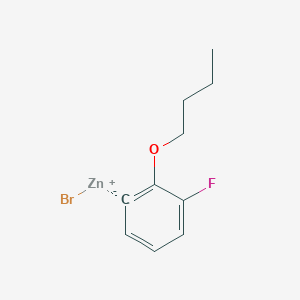

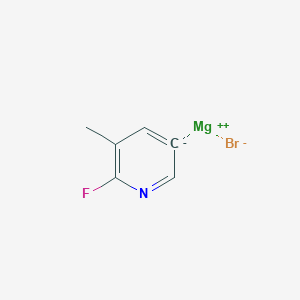
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
